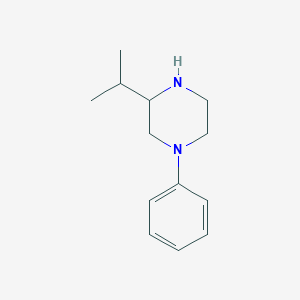

1-Phenyl-3-(propan-2-yl)piperazine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-phenyl-3-propan-2-ylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-11(2)13-10-15(9-8-14-13)12-6-4-3-5-7-12/h3-7,11,13-14H,8-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAGHICNGHPHTLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CN(CCN1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Phenyl 3 Propan 2 Yl Piperazine and Analogues

General Synthetic Strategies for Piperazine (B1678402) Ring Formation

The formation of the piperazine core is a fundamental step in the synthesis of these complex molecules. Several strategies have been developed to construct this six-membered heterocyclic ring, each with its own advantages and limitations.

Cyclization Reactions for Piperazine Core Synthesis

Cyclization reactions are a common and effective method for creating the piperazine ring. These reactions typically involve the formation of two carbon-nitrogen bonds to close the ring. One approach involves the cyclization of linear diamine precursors. researchgate.net For instance, the reaction of a substituted ethylenediamine (B42938) with a suitable dielectrophile can lead to the formation of the piperazine ring. Gold-catalyzed cyclization reactions of alkynylamines have also been reported as a convenient and efficient method for constructing piperazine derivatives. rsc.org Another strategy employs the reductive cyclization of dioximes. This method involves the double Michael addition of nitrosoalkenes to primary amines to form bis(oximinoalkyl)amines, which are then stereoselectively cyclized through catalytic hydrogenation to yield piperazine rings with various substituents. researchgate.netmdpi.comresearchgate.net

The synthesis of 2,6-disubstituted piperazines can be achieved through a highly diastereoselective intramolecular hydroamination, starting from amino acids. organic-chemistry.org Furthermore, palladium-catalyzed cyclization provides a modular approach to highly substituted piperazines. organic-chemistry.org

N-Alkylation Approaches for Piperazine Derivatives

N-alkylation is a versatile method for introducing substituents onto the nitrogen atoms of a pre-existing piperazine ring. This allows for the synthesis of a wide array of derivatives with varying properties. The reaction typically involves the treatment of piperazine or a mono-substituted piperazine with an alkylating agent, such as an alkyl halide. ambeed.comgoogle.com To achieve mono-alkylation, it is often necessary to use a protecting group on one of the nitrogen atoms to prevent di-alkylation. google.com Reductive amination is another key strategy for N-alkylation, where a piperazine derivative is reacted with an aldehyde or ketone in the presence of a reducing agent. nih.gov

The choice of solvent and base is crucial for the success of N-alkylation reactions. For instance, the use of potassium tert-butoxide in dioxane has been shown to be effective for the Buchwald-Hartwig amination of aryl chlorides with piperazine. chemicalbook.com

Mannich Reaction Based Syntheses for Piperazine Analogues

The Mannich reaction is a powerful tool for the synthesis of piperazine analogues. researchgate.net This one-pot, three-component condensation reaction involves an active hydrogen compound, formaldehyde (B43269), and a primary or secondary amine or ammonia. youtube.comyoutube.com In the context of piperazine synthesis, a primary amine can undergo a double Mannich reaction with formaldehyde and a ketone to introduce two alkyl groups onto the nitrogen. youtube.com This method is particularly useful for creating β-amino carbonyl compounds, which can be further modified to produce a variety of piperazine derivatives. youtube.com The reaction is often carried out under acidic or neutral conditions. youtube.com A series of novel Mannich bases with a piperazine moiety have been synthesized and shown to possess antimicrobial activity. nih.govnih.gov

Synthesis of the 1-Phenyl-3-(propan-2-yl)piperazine Scaffold

The specific synthesis of this compound can be approached through several routes, building upon the general strategies for piperazine synthesis. One common method involves the reaction of N-phenylethylenediamine with a suitable three-carbon electrophile that can introduce the isopropyl group at the 3-position.

A more direct approach involves the condensation of N-methylethylenediamine with methyl benzoylformate to form an intermediate which is then reduced. google.com While this example leads to a 1-methyl-3-phenylpiperazine (B26559), a similar strategy could be adapted using a different starting diamine to achieve the desired 1-phenyl substitution.

Another described method for synthesizing 1-alkyl-3-phenylpiperazines involves the reduction of 4-protected-1-alkyl-2-oxo-3-phenylpiperazines. researchgate.netumich.edu This can be followed by deprotection to yield the desired product. The order of reduction and deprotection can be altered to optimize the synthesis. researchgate.netumich.edu For the synthesis of this compound, a similar strategy could be employed, starting with the appropriate N-phenyl protected piperazinone and introducing the isopropyl group.

Derivatization Strategies for Structural Modification of Phenylpiperazine Derivatives

The derivatization of the phenylpiperazine scaffold is crucial for fine-tuning the pharmacological properties of these molecules. Modifications can be made to the phenyl ring, the piperazine ring, and the substituents at various positions.

Introduction of Aromatic and Aliphatic Substituents

The introduction of various aromatic and aliphatic substituents allows for the exploration of a broad chemical space. N-alkylation and N-arylation are common methods to introduce substituents on the piperazine nitrogens. nih.gov For example, a series of N-alkyl and N-aryl piperazine derivatives have been synthesized and evaluated for their antimicrobial activity. nih.gov

The phenyl ring can be substituted with a variety of functional groups, such as halogens, alkyl groups, or methoxy (B1213986) groups, which can significantly influence the biological activity of the resulting compounds. google.comgoogle.com For instance, the synthesis of phenylpiperazine derivatives with different substituents on the phenyl ring has been a key strategy in the development of potential anticancer agents. nih.gov Furthermore, the introduction of a second phenyl group or other aromatic systems can be achieved through cross-coupling reactions.

The alkyl group at the 3-position can also be varied. For example, the synthesis of 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives has been reported, where different substituents are present on the second piperazine nitrogen. nih.gov These modifications are often guided by structure-activity relationship studies to optimize the desired biological effect.

Stereoselective Synthesis of Chiral Piperazine Derivatives

The asymmetric synthesis of chiral piperazines can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, and enzymatic resolutions. These methods aim to control the formation of stereocenters, leading to the desired enantiomer in high excess.

One notable approach involves the diastereoselective synthesis of substituted piperidines, with principles that can be extended to piperazines. For instance, the synthesis of 2,3,6-trisubstituted piperidines has been accomplished through a nitro-Mannich reaction followed by a ring-closure condensation. nih.gov Control over the relative stereochemistry at different carbon atoms was achieved by kinetic protonation or thermodynamic equilibration of a nitro group intermediate. nih.gov The final stereochemical outcome was also influenced by the choice of reducing agent for the imine functionality, with triacetoxyborohydride (B8407120) leading to cis products and triethylsilane/TFA or Lewis acid-catalyzed reductions affording trans isomers. nih.gov

In a more direct application to piperazine synthesis, enzymatic hydrolysis has been employed for the stereoselective synthesis of (S)-1-methyl-3-phenylpiperazine. This method utilizes a protease from Streptomyces griseus to selectively hydrolyze an oxalamate precursor. google.com This biocatalytic approach offers mild reaction conditions and high enantioselectivity, yielding the desired (S)-enantiomer with high enantiomeric excess (ee) and purity. google.com

Another powerful biocatalytic method is the use of imine reductases (IREDs) for the asymmetric synthesis of chiral piperazines through intramolecular reductive amination. For example, the 'R-IRED_Ms' enzyme from Myxococcus stipitatus has been used to synthesize (R)-1-methyl-3-phenylpiperazine from a diamine and a dicarbonyl substrate. nih.gov This reaction proceeds with high conversion and excellent enantiomeric excess. nih.gov The scalability of this method has been demonstrated, highlighting its potential for industrial applications. nih.gov

The following table summarizes key aspects of these stereoselective methods:

| Method | Key Reagents/Catalyst | Target/Analog | Key Features |

| Diastereoselective Synthesis | Nitro-Mannich reaction, various reducing agents | 2,3,6-trisubstituted piperidines | Control of relative stereochemistry through kinetic or thermodynamic control and choice of reductant. nih.gov |

| Enzymatic Hydrolysis | Protease from Streptomyces griseus | (S)-1-methyl-3-phenylpiperazine | High enantioselectivity under mild conditions. google.com |

| Intramolecular Reductive Amination | Imine Reductase (IRED) | (R)-1-methyl-3-phenylpiperazine | High conversion and enantiomeric excess, scalable process. nih.gov |

Optimization of Synthetic Routes and Reaction Conditions for Piperazine Derivatives

The optimization of synthetic routes is critical for improving yield, purity, and cost-effectiveness. Research in this area often focuses on the development of novel intermediates and the refinement of reaction conditions.

A significant advancement in the synthesis of 1-alkyl-3-phenylpiperazines involves the use of protected piperazinone intermediates. researchgate.net This strategy provides a selective route that avoids the formation of undesired byproducts often encountered in direct alkylation methods. researchgate.net The general approach involves the protection of the N4-position of a 3-phenylpiperazin-2-one (B1581277), followed by alkylation at the N1-position, reduction of the amide, and subsequent deprotection.

The choice of protecting group and the sequence of steps can be varied to optimize the synthesis for different analogs. For example, a benzyl (B1604629) group can be used as a protecting group, which is later removed by catalytic hydrogenation. researchgate.netgoogle.com Alternatively, a Boc group can be employed, which is removed under acidic conditions. researchgate.net

The key steps in one such optimized route are outlined below:

Protection: The secondary amine of 3-phenylpiperazin-2-one is protected, for instance, with a benzyl or Boc group.

Alkylation: The N1-position is alkylated using an appropriate alkyl halide.

Reduction: The amide functionality at the C2-position is reduced, typically using a powerful reducing agent like lithium aluminum hydride (LiAlH4). researchgate.netgoogle.com

Deprotection: The N4-protecting group is removed to yield the final 1-alkyl-3-phenylpiperazine. researchgate.netgoogle.com

The table below details the reaction conditions for the synthesis of a 1-methyl-3-phenylpiperazine analog via a protected intermediate.

| Step | Reagents and Conditions | Product |

| Protection | Benzyl bromide, K2CO3, Acetonitrile (B52724), Reflux | 4-Benzyl-3-phenylpiperazin-2-one |

| Methylation | Methyl iodide, NaH, DMF, 25 °C | 4-Benzyl-1-methyl-3-phenylpiperazin-2-one |

| Reduction | LiAlH4, THF, Reflux | 4-Benzyl-1-methyl-3-phenylpiperazine |

| Deprotection | H2, Pd-C, CH3OH, CH3COOH, rt | 1-Methyl-3-phenylpiperazine |

Data adapted from Rao et al., 2006. researchgate.net

This strategic use of protecting groups and well-defined reaction steps allows for the selective and high-yield synthesis of specifically substituted piperazine derivatives.

Advanced Analytical Methodologies and Characterization in 1 Phenyl 3 Propan 2 Yl Piperazine Research

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for probing the molecular structure and properties of 1-Phenyl-3-(propan-2-yl)piperazine.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In a typical ¹H NMR spectrum of a related compound, 1-phenylpiperazine (B188723), run in deuterated chloroform (B151607) (CDCl₃) on a 400 MHz instrument, characteristic chemical shifts are observed. chemicalbook.com The aromatic protons of the phenyl group typically appear as multiplets in the downfield region, around 7.24-7.38 ppm. rsc.org The protons on the piperazine (B1678402) ring exhibit distinct signals, with those on the carbons adjacent to the nitrogen atoms appearing at different chemical shifts depending on their connectivity. chemicalbook.comrsc.org

The ¹³C NMR spectrum provides complementary information. For a similar phenylpiperazine structure, the carbon atoms of the phenyl ring would show signals in the aromatic region (around 116-151 ppm), while the carbons of the piperazine ring would appear in the aliphatic region. rsc.org The specific chemical shifts of the piperazine carbons help to confirm the substitution pattern.

Interactive Data Table: Representative NMR Data for Phenylpiperazine Derivatives

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~7.2-7.3 | m | Aromatic CH |

| ¹H | ~6.8-6.9 | m | Aromatic CH |

| ¹H | ~3.1-3.2 | t | Piperazine CH₂ |

| ¹H | ~3.0-3.1 | t | Piperazine CH₂ |

| ¹³C | ~151 | s | Aromatic C-N |

| ¹³C | ~129 | d | Aromatic CH |

| ¹³C | ~120 | d | Aromatic CH |

| ¹³C | ~116 | d | Aromatic CH |

| ¹³C | ~50 | t | Piperazine CH₂ |

| ¹³C | ~46 | t | Piperazine CH₂ |

Note: The data presented is representative of phenylpiperazine derivatives and may vary for the specific compound this compound.

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound by detecting the vibrational frequencies of its bonds. The IR spectrum of a related compound, 1-phenylpiperazine, shows characteristic absorption bands. nih.gov

Key vibrational frequencies for phenylpiperazine derivatives include C-H stretching vibrations from the aromatic ring and the aliphatic piperazine and isopropyl groups, typically observed in the 2800-3100 cm⁻¹ region. mdpi.com The C-N stretching vibrations of the piperazine ring usually appear in the 1000-1350 cm⁻¹ range. Aromatic C=C stretching vibrations are expected in the 1400-1600 cm⁻¹ region. mdpi.com The presence of the isopropyl group would be indicated by characteristic C-H bending vibrations.

Interactive Data Table: Characteristic IR Absorption Bands for Phenylpiperazine Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3000-3100 |

| Aliphatic C-H | Stretch | 2850-2960 |

| Aromatic C=C | Stretch | 1400-1600 |

| C-N | Stretch | 1000-1350 |

Note: The data is based on general ranges for the functional groups and may be influenced by the specific molecular structure.

Mass spectrometry (MS) is a critical technique for determining the molecular weight and analyzing the fragmentation patterns of this compound. Various ionization methods, such as Electrospray Ionization (ESI) and Electron Ionization (EI), can be employed.

High-Resolution Mass Spectrometry (HR-MS) provides the exact mass of the molecule, allowing for the determination of its elemental composition. For a similar compound, 1-(3-(Trifluoromethyl)phenyl)piperazine, the exact mass was determined to be 230.1031, corresponding to the molecular formula C₁₁H₁₃F₃N₂. ufz.de

Interactive Data Table: Potential Mass Spectrometric Fragments of Phenylpiperazine Derivatives

| Ionization Method | m/z Value | Possible Fragment |

| ESI-MS | [M+H]⁺ | Protonated molecule |

| EI-MS | M⁺ | Molecular ion |

| EI-MS | Various | Fragments from piperazine ring cleavage |

| EI-MS | Various | Fragments from loss of the isopropyl group |

Note: The specific m/z values will depend on the exact structure of this compound.

Ultraviolet-Visible (UV/Vis) spectrophotometry is used to study the electronic properties of this compound and can also be employed for purity assessment. The phenyl group in the molecule is the primary chromophore, responsible for absorbing UV radiation.

The UV spectrum of 1-phenylpiperazine in ethanol (B145695) typically shows absorption maxima around 242 nm and 284 nm, which are characteristic of the electronic transitions within the phenyl ring attached to the piperazine nitrogen. nist.gov The position and intensity of these absorption bands can be influenced by the solvent and the presence of other substituents on the phenyl or piperazine rings. This technique is also useful for quantitative analysis and purity checks, as the absorbance is proportional to the concentration of the compound. researchgate.netjocpr.com

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the separation and purification of this compound, as well as for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis and purification of piperazine derivatives. researchgate.net A reversed-phase HPLC method is commonly employed, using a C18 column. nih.gov

The mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, is optimized to achieve good separation of the target compound from any impurities. nih.govgoogle.com The pH of the aqueous buffer can also be adjusted to control the retention of the basic piperazine compound. nih.gov Detection is often performed using a UV detector set at a wavelength where the compound exhibits strong absorbance, such as 254 nm. google.com

The retention time of the compound under specific HPLC conditions is a characteristic property that can be used for its identification. The purity of the sample can be determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. google.com

Interactive Data Table: Example HPLC Method Parameters for Phenylpiperazine Analysis

| Parameter | Condition |

| Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile/Water or Methanol/Buffer |

| Detection | UV at ~254 nm |

| Flow Rate | ~1.0 mL/min |

Note: These are general parameters and would need to be optimized for the specific analysis of this compound.

Comprehensive Search Reveals No Publicly Available Analytical Data for this compound

A thorough and extensive search for specific analytical and characterization data on the chemical compound this compound has yielded no publicly available research or documentation. Despite targeted inquiries for advanced analytical methodologies, including Gas Chromatography (GC), Thin Layer Chromatography (TLC), elemental analysis, and melting point determination, no specific experimental findings for this particular compound could be located.

Initial and subsequent in-depth searches were conducted to gather scientific literature and data to construct a detailed article as per the requested outline. These searches included major chemical databases, scientific publication repositories, and chemical supplier catalogs.

The search results did retrieve information on a variety of other piperazine derivatives. For instance, data was found for related but structurally distinct compounds such as 1-phenyl-3-(2-propan-2-ylphenyl)piperazine nih.gov, 1-(3-phenylpropyl)piperazine (B2452999) chemicalbook.comsigmaaldrich.com, and the more common 1-phenylpiperazine sigmaaldrich.comnist.govnih.gov. Additionally, information on a piperazinone derivative, 1-phenyl-3-(propan-2-yl)piperazin-2-one hydrochloride, was located, which is a different class of compound sigmaaldrich.com.

However, no specific experimental data corresponding to the analytical techniques of Gas Chromatography (GC), Thin Layer Chromatography (TLC), Elemental Analysis, or Melting Point Determination for the exact molecule of this compound could be sourced from the available scientific literature. This suggests that the compound may not be extensively studied, or that such characterization data has not been published in accessible formats.

Therefore, it is not possible to provide the requested article with the specified scientifically accurate data and detailed research findings for this compound at this time.

Structure Activity Relationship Sar and Computational Studies of 1 Phenyl 3 Propan 2 Yl Piperazine Derivatives

Elucidation of Structure-Activity Relationships

The biological activity of 1-phenylpiperazine (B188723) derivatives is significantly influenced by the nature and position of substituents on both the phenyl and piperazine (B1678402) rings, as well as by the stereochemistry of the molecule.

Impact of Substituent Variation on Biological Activity

The introduction of various substituents to the 1-phenylpiperazine scaffold has been a key strategy in modulating the pharmacological activity of these compounds. Research has demonstrated that even minor modifications can lead to substantial changes in potency and selectivity.

For instance, in a series of 1-[(E)-3-phenyl-2-propenyl]piperazine derivatives synthesized as potential antibacterial agents, the nature and position of substituents on the N-phenylacetyl group were found to be critical for activity. The presence of an ethyl group at the ortho position of the phenyl ring in one derivative resulted in the highest antibacterial activity against B. subtilis and significant potential against E. coli. Conversely, placing larger or electron-withdrawing groups at the para-position generally led to weaker antibacterial potential.

The following table summarizes the effect of different substituents on the antibacterial activity of N-(substituted)-2-{4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl}acetamides against Bacillus subtilis and Escherichia coli.

| Compound ID | Substituent on Phenyl Ring | % Inhibition (B. subtilis) | % Inhibition (E. coli) |

| 5d | 2-ethyl | 66.77 | 63.15 |

| 5m | 2,6-dimethyl | 56.79 | 66.77 |

| 5k | 2,4-dimethyl | 39.49 | 50.93 |

| 5l | 3,4-dimethyl | 27.60 | 61.59 |

| 5e | 4-ethyl | 25.05 | 7.14 |

| 5f | 4-propyl | 13.69 | 26.29 |

In another study focusing on anticancer activity, derivatives of 1,2-benzothiazine incorporating phenylpiperazine moieties were synthesized. The cytotoxicity of these compounds against breast adenocarcinoma cells (MCF7) was significantly enhanced by the presence of two chlorine atoms on the phenyl ring of the piperazine substituent. Specifically, compounds with a 1-(3,4-dichlorophenyl)piperazine (B178234) moiety were more cytotoxic than the well-known anticancer drug doxorubicin.

Furthermore, in the context of antimycobacterial agents, the substitution on the phenyl ring of N-arylpiperazines plays a crucial role. The replacement of a phenyl group with a 2-pyridyl group led to a loss of inhibitory activity against slow-growing mycobacteria, highlighting the importance of the electronic properties of this aromatic ring for interaction with the biological target.

Stereochemical Influences on Activity and Selectivity

Stereochemistry is a critical determinant of the biological activity and selectivity of chiral 1-phenylpiperazine derivatives. The spatial arrangement of substituents can profoundly affect how a molecule interacts with its biological target.

For a series of dual dopamine (B1211576) transporter (DAT) and σ1 receptor ligands based on a 3-(piperazin-1-yl)-3-phenylpropan-1-ol scaffold, enantioselectivity was observed at the DAT. The S-enantiomer of 1-(4-(3-(bis(4-fluorophenyl)amino)propyl)piperazin-1-yl)-3-phenylpropan-2-ol demonstrated higher affinity for the DAT compared to its R-enantiomer. However, no significant enantioselectivity was observed for their binding to σ1 receptors.

This demonstrates that the three-dimensional structure of the ligand is crucial for its specific interaction with the binding pocket of the dopamine transporter, while the σ1 receptor may have a more accommodating binding site that does not discriminate between the two enantiomers.

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational tools used to predict and analyze the interactions between ligands and their biological targets at the molecular level. These methods provide valuable insights into the binding modes, affinities, and conformational energetics of ligand-receptor complexes, thereby guiding the design of new and improved derivatives.

Prediction of Ligand-Target Binding Modes and Affinities

Molecular docking studies have been instrumental in elucidating the binding mechanisms of 1-phenylpiperazine derivatives with various receptors. For instance, in a study of N-phenylpiperazine derivatives as α1A-adrenoceptor ligands, molecular docking predicted that the binding was driven by the formation of hydrogen bonds and electrostatic interactions. The key interacting residues in the receptor were identified as Asp106, Gln177, Ser188, Ser192, and Phe193. The affinity of the derivatives for the receptor was found to depend on the presence of an ionizable piperazine, a hydrogen bond acceptor, and a hydrophobic moiety in the ligand structure.

The following table presents the predicted binding affinities of several phenylpiperazine derivatives against the androgen receptor, which is a target in prostate cancer.

| Compound ID | IUPAC Name | Binding Affinity (kcal/mol) |

| 5 | 1-phenyl-4-(4-(2-(p-tolyloxy)ethyl)benzyl)piperazine | -7.5 |

| 17 | 4-(4-((4-phenylpiperazin-1-yl)methyl)phenethoxy)benzonitrile | -7.1 |

In another example, molecular docking of 1,2-benzothiazine derivatives containing a phenylpiperazine moiety to the DNA-topoisomerase II complex revealed that these compounds could bind in a manner similar to the known anticancer drug etoposide. The most potent compound, which contained a 3,4-dichlorophenylpiperazine substituent, exhibited a strong predicted binding energy, suggesting a stable interaction with the target.

Conformational Analysis and Energetics of Ligand-Receptor Interactions

Understanding the conformational preferences of ligands and the energetics of their interactions with receptors is crucial for predicting binding affinity. Thermodynamic studies coupled with molecular modeling can provide a comprehensive picture of the binding process.

For the binding of N-phenylpiperazine derivatives to the α1A-adrenoceptor, thermodynamic analysis revealed negative enthalpy and Gibbs free energy changes, along with a positive entropy change. This indicates that the binding is a spontaneous process primarily driven by electrostatic forces, which is consistent with the predictions from molecular docking.

Conformational analysis of ligands is also essential, as the bioactive conformation may differ from the lowest energy conformation in solution. Predicting the correct binding pose is a critical step for accurate affinity predictions. Challenges in this area include the presence of unanticipated binding modes, multiple ligand binding, and protein conformational changes upon ligand binding, all of which can affect the accuracy of the predictions.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to investigate the electronic properties and reactivity of molecules. These calculations provide insights into the molecular geometry, charge distribution, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential, which are all crucial for understanding a molecule's behavior and its interactions with biological targets.

For a piperazine derivative, 1-phenylpiperazin-1,4-diium nitrate (B79036) monohydrate, DFT calculations were used to optimize its geometric structure and study its electronic and vibrational properties. The calculations helped in understanding the intra- and intermolecular interactions, particularly hydrogen bonds, and in identifying the electrophilic and nucleophilic sites through the molecular electrostatic potential map.

Quantum chemical calculations can also be used to predict the reactivity of different sites within a molecule. For phosphorylated derivatives of piperazine, the local electronic temperature of atoms in molecules (LT-AIMs) framework was used to identify the most reactive sites.

In Silico Pharmacokinetic and Toxicological Prediction Methodologies

In modern drug discovery, in silico methodologies are indispensable for the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. researchgate.netisca.me These computational approaches utilize computer simulations to predict the pharmacokinetic and toxicological properties of new chemical entities before they are even synthesized. nih.govwindows.netnih.gov This predictive power allows researchers to prioritize candidates with more favorable profiles, thereby reducing the significant time and financial investment associated with drug development and minimizing late-stage failures. nih.govnih.govresearchgate.net For piperazine derivatives, these computational tools are crucial for evaluating drug-likeness and identifying potential liabilities early in the discovery pipeline. researchgate.netisca.memdpi.com The application of various software and web-based platforms enables the prediction of a wide range of properties, from intestinal absorption to potential carcinogenicity. researchgate.netisca.me

Prediction of Absorption and Distribution Properties

The absorption and distribution of a drug are critical determinants of its bioavailability and efficacy. In silico tools predict these properties by calculating various physicochemical parameters and using models that simulate biological barriers.

Key Predicted Properties:

Gastrointestinal (GI) Absorption: This parameter estimates the extent to which a compound will be absorbed from the gut into the bloodstream. High GI absorption is often a prerequisite for orally administered drugs.

Blood-Brain Barrier (BBB) Permeation: The ability of a compound to cross the BBB is crucial for drugs targeting the central nervous system (CNS). researchgate.netisca.me Computational models, such as the "BOILED-Egg" model provided by tools like SwissADME, can predict BBB penetration based on lipophilicity and polarity. researchgate.net

P-glycoprotein (P-gp) Substrate Prediction: P-gp is an efflux transporter that can pump drugs out of cells, limiting their absorption and tissue penetration, including into the brain. Predicting whether a compound is a substrate of P-gp is vital for understanding potential drug resistance and distribution limitations. researchgate.netisca.me

Physicochemical Descriptors: Several calculated descriptors are fundamental to predicting absorption and distribution:

Lipophilicity (log P): The octanol-water partition coefficient is a key measure of a molecule's lipophilicity, which influences its ability to cross cell membranes.

Topological Polar Surface Area (TPSA): TPSA is a descriptor that correlates well with passive molecular transport through membranes and is often used to predict oral bioavailability and BBB penetration. researchgate.netmdpi.com

Aqueous Solubility (log S): Adequate solubility is necessary for a drug to be absorbed. mdpi.com

In silico platforms like SwissADME and pkCSM are frequently used to generate these predictions for derivatives of the piperazine scaffold. researchgate.netisca.me

| Compound Derivative | Log P (Lipophilicity) | TPSA (Ų) | GI Absorption | BBB Permeant | P-gp Substrate |

|---|---|---|---|---|---|

| Parent Compound | 2.85 | 15.27 | High | Yes | No |

| 4'-Fluoro derivative | 3.04 | 15.27 | High | Yes | No |

| 4'-Nitro derivative | 3.10 | 61.16 | High | Yes | Yes |

| N-Methyl derivative | 2.95 | 12.47 | High | Yes | Yes |

Prediction of Metabolic Pathways

Predicting how a compound will be metabolized is crucial for understanding its duration of action and potential for forming active or toxic metabolites. Computational methods predict metabolic fate by identifying likely sites of metabolism and the enzymes involved.

Methodologies for Metabolic Prediction:

Cytochrome P450 (CYP) Substrate and Inhibitor Prediction: The CYP enzyme family is responsible for the metabolism of a vast number of drugs. In silico models predict whether a compound is likely to be a substrate or an inhibitor of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). researchgate.netisca.me Such predictions are critical for anticipating drug-drug interactions.

Metabolic Pathway Prediction Tools: Software and online platforms can predict the metabolic pathways of small molecules. nih.gov These tools use algorithms based on known biochemical transformations to identify "metabolic soft spots" on the molecule that are susceptible to enzymatic attack. nih.govnih.gov For piperazine derivatives, common metabolic reactions include N-dealkylation, aromatic hydroxylation, and oxidation.

Functional Group Analysis: The chemical structure itself provides clues to metabolic fate. The piperazine ring, for instance, is a common site for N-oxidation or dealkylation, while the phenyl ring is susceptible to hydroxylation. nih.gov

| Metabolic Reaction | Predicted Site on Molecule | Primary Enzyme Family Involved |

|---|---|---|

| Aromatic Hydroxylation | Phenyl ring (para-position) | Cytochrome P450 (CYP) |

| N-Dealkylation | Piperazine nitrogen (if substituted) | Cytochrome P450 (CYP) |

| Aliphatic Hydroxylation | Propan-2-yl group | Cytochrome P450 (CYP) |

| N-Oxidation | Piperazine nitrogen | Cytochrome P450 (CYP), Flavin-containing monooxygenases (FMO) |

Predictive Toxicology Modeling (Methodologies only)

In silico toxicology models are essential for flagging potential safety issues early in development, guiding further testing, and reducing reliance on animal studies. nih.govresearchgate.net These methodologies correlate chemical structures with various toxicity endpoints.

Core Methodologies:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that relate quantitative chemical structure characteristics, known as molecular descriptors, to toxicological outcomes. nih.govnih.gov These models are developed from large datasets of compounds with known toxicity and can predict endpoints like carcinogenicity, mutagenicity, and hepatotoxicity. researchgate.netnih.gov

Structural Alerts (SAs): This approach identifies specific molecular substructures or fragments (toxicophores) that are known to be linked to a particular type of toxicity. researchgate.netresearchgate.net Expert systems often contain libraries of these structural alerts to screen compounds for potential hazards.

Read-Across: This is a data gap-filling technique that assumes a compound will have similar toxicological properties to one or more structurally similar source compounds for which experimental data are available. nih.govresearchgate.net The toxicity of the target chemical is inferred from the known toxicity of these "analogs."

Expert Systems: These are knowledge-based software systems (e.g., DEREK Nexus, TOPKAT) that encapsulate toxicological knowledge in the form of rules. researchgate.net They use both structural alerts and other complex rules derived from expert knowledge to predict a range of toxicities.

Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models simulate the ADME of a compound in the body. lhasalimited.org By predicting the concentration of a compound in specific organs over time, PBPK can be integrated with toxicity data to better predict organ-specific toxicity.

| Methodology | Principle | Typical Predicted Endpoints |

|---|---|---|

| QSAR | Statistical correlation between molecular descriptors and toxicity. nih.govnih.gov | Carcinogenicity, Mutagenicity, Acute Toxicity (LD50), Skin Sensitization. |

| Structural Alerts (SAs) | Identification of known toxicophoric chemical fragments. researchgate.netresearchgate.net | Mutagenicity (Ames), Carcinogenicity, Skin Sensitization, Hepatotoxicity. |

| Read-Across | Inference of toxicity from structurally similar compounds with known data. nih.gov | A wide range of endpoints, depending on the available analog data. |

| Expert Systems | Knowledge-based rules derived from experimental data and expert review. researchgate.net | Comprehensive profiles including carcinogenicity, genotoxicity, and organ toxicity. |

Future Research Directions and Research Translational Potential

Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Sustainability

Developing efficient and sustainable methods for synthesizing 1-Phenyl-3-(propan-2-yl)piperazine and its derivatives is crucial for facilitating further research and potential large-scale production. Future work in this area could focus on:

Asymmetric Synthesis: Given that chirality can significantly impact pharmacological activity, developing stereoselective synthetic routes to obtain specific enantiomers of this compound is a high priority. rsc.org

Modern Catalytic Methods: Exploring palladium-catalyzed or other transition-metal-catalyzed reactions could offer more efficient and modular routes to substituted piperazines. organic-chemistry.org These methods often provide high yields and good functional group tolerance.

Green Chemistry Approaches: Implementing principles of green chemistry, such as using environmentally benign solvents and reagents, and developing one-pot or multicomponent reactions, would enhance the sustainability of the synthesis. acs.org Photocatalytic strategies, for instance, represent a powerful and sustainable method for the direct functionalization of the piperazine (B1678402) core. mdpi.com

| Synthetic Approach | Key Advantages | Relevant Research Areas |

| Asymmetric Synthesis | Access to enantiomerically pure compounds, which may have improved therapeutic indices. | Chiral catalysts, enzymatic resolutions. rsc.org |

| Catalytic Cyclization | High efficiency, modularity, and control over regio- and stereochemistry. | Palladium-catalyzed cyclization, gold-catalyzed reactions. organic-chemistry.org |

| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance, and sustainability. | Direct C-H functionalization, decarboxylative annulation. mdpi.com |

Rational Design of Next-Generation Analogues with Optimized Pharmacological Profiles

The structure of this compound is amenable to systematic modification to improve its pharmacological properties. A rational design approach, informed by structure-activity relationship (SAR) studies, can guide the synthesis of next-generation analogues. Key areas for exploration include:

Phenyl Ring Substitution: Introducing a variety of substituents on the phenyl ring can modulate the compound's electronic properties, lipophilicity, and ability to interact with biological targets. For example, SAR studies on other phenylpiperazine derivatives have shown that substituents can significantly impact cytotoxicity and receptor antagonism. mdpi.comnih.gov

Piperazine Core Modifications: Altering the piperazine ring, for instance, by creating bioisosteric replacements, can fine-tune pharmacokinetic properties and potentially reduce off-target effects. enamine.net

Isopropyl Group Variation: Exploring different alkyl or functionalized groups at the 3-position of the piperazine ring could lead to enhanced potency or selectivity for specific biological targets.

In-depth Investigation of Mechanism of Action at Molecular and Cellular Levels

A fundamental understanding of how this compound exerts its biological effects is essential for its therapeutic development. Future research should focus on:

Target Identification: Phenylpiperazine derivatives are known to interact with a range of biological targets, particularly within the central nervous system (CNS), such as serotonin (B10506) and adrenergic receptors. rsc.orgdrugs.com Unbiased screening approaches could identify the specific molecular targets of this compound.

Pathway Analysis: Once a target is identified, elucidating the downstream signaling pathways that are modulated is a critical next step. This could involve studying changes in protein phosphorylation, gene expression, and other cellular responses.

Cellular Phenotyping: Assessing the effects of the compound on various cellular processes, such as cell proliferation, apoptosis, and inflammation, in relevant disease models can provide valuable insights into its potential therapeutic applications. For instance, many arylpiperazine derivatives have been investigated for their anti-proliferative effects in cancer cell lines. mdpi.com

Identification and Validation of New Biological Targets for Piperazine Derivatives

The versatility of the piperazine scaffold suggests that its derivatives may interact with a broad range of biological targets beyond those traditionally associated with this class of compounds. tandfonline.com Future research should aim to:

High-Throughput Screening: Screening libraries of piperazine derivatives, including analogues of this compound, against diverse panels of receptors, enzymes, and ion channels can uncover novel biological activities.

Chemoproteomics: Utilizing chemical probes based on the this compound scaffold to identify binding partners in complex biological samples.

Phenotypic Screening: Employing high-content imaging and other phenotypic screening platforms to identify compounds that produce a desired cellular effect, followed by target deconvolution to identify the underlying molecular mechanism.

Development of Advanced Computational Models for Predictive Research and Drug Discovery

Computational approaches can significantly accelerate the drug discovery process by predicting the properties of new compounds and providing insights into their interactions with biological targets. researchgate.net For this compound, this could involve:

Molecular Docking and Dynamics: Using computational docking and molecular dynamics simulations to predict and analyze the binding modes of this compound and its analogues to potential protein targets. rsc.orgrsc.orgmdpi.com This can help in rationalizing observed SAR and guiding the design of more potent compounds.

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to establish a mathematical relationship between the chemical structure of piperazine derivatives and their biological activity. researchgate.net These models can then be used to predict the activity of virtual compounds.

Pharmacophore Modeling: Creating pharmacophore models that define the essential three-dimensional arrangement of chemical features required for biological activity. These models can be used to screen large virtual databases for new compounds with the potential for similar activity. nih.gov

| Computational Tool | Application | Potential Outcome |

| Molecular Docking | Predicts the binding orientation of a ligand to a protein target. | Identification of key interactions and rationalization of SAR. rsc.org |

| Molecular Dynamics | Simulates the movement of atoms and molecules over time. | Understanding the stability of ligand-protein complexes. rsc.org |

| QSAR | Relates chemical structure to biological activity. | Prediction of the potency of unsynthesized analogues. researchgate.net |

Potential Research Avenues for this compound as a Lead Compound for further Investigation

Given the pharmacological profile of related phenylpiperazine compounds, this compound could serve as a valuable lead compound in several therapeutic areas:

Central Nervous System Disorders: Many approved drugs containing a phenylpiperazine moiety are used for CNS conditions, including depression and anxiety. drugs.comresearchgate.net Future studies could explore the potential of this compound and its derivatives as novel agents for psychiatric and neurological disorders.

Oncology: A growing body of research highlights the anticancer potential of arylpiperazine derivatives. mdpi.comnih.govresearchgate.net These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, making this a promising area for further investigation. nih.govnih.gov

Infectious Diseases: Piperazine-based compounds have also demonstrated efficacy as antibacterial and antimalarial agents. mdpi.combioengineer.org The development of new derivatives of this compound could lead to novel treatments for infectious diseases, a critical area of unmet medical need.

Q & A

Q. What are the optimized synthetic routes for 1-phenyl-3-(propan-2-yl)piperazine and its derivatives?

- Methodological Answer : A common approach involves nucleophilic substitution reactions. For example, 1-(2-fluorobenzyl)piperazine derivatives can be synthesized by reacting piperazine precursors with propargyl bromide in DMF using K₂CO₃ as a base. Reaction monitoring via TLC (2:1 hexane:ethyl acetate) and purification via silica gel chromatography (ethyl acetate:hexane, 1:8) are critical for isolating high-purity products . Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is also used to introduce triazole moieties, with sodium ascorbate and CuSO₄·5H₂O as catalysts in a H₂O:DCM (1:2) solvent system .

Q. How can spectroscopic techniques validate the structural integrity of synthesized derivatives?

- Methodological Answer : Use a combination of ¹H/¹³C NMR, FT-IR, and high-resolution mass spectrometry (HRMS). For example, NMR can confirm substitution patterns on the piperazine ring, while HRMS verifies molecular weight. In studies of arylpiperazine derivatives, FT-IR peaks at ~1600 cm⁻¹ (C=N stretching) and ~1250 cm⁻¹ (C-F stretching) are diagnostic .

Q. What safety protocols are essential when handling 1-phenylpiperazine derivatives?

- Methodological Answer : Adhere to JIS Z 7253:2019 standards: wear chemical-resistant gloves (JIS T 8116), safety goggles (JIS T 8147), and long-sleeved lab coats. Use fume hoods for reactions involving volatile solvents (e.g., DCM). For compounds with nitro or halogen substituents, additional precautions against skin absorption and inhalation are necessary .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorobenzyl or nitro groups) affect bioactivity in piperazine derivatives?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance receptor binding affinity. For instance, 1-benzyl-4-(3-nitropyridin-2-yl)piperazine shows improved antimicrobial activity due to increased electrophilicity . Computational tools like molecular docking (AutoDock Vina) and density functional theory (DFT) can predict binding modes and electronic effects .

Q. How to resolve contradictions in reported bioactivity data across studies?

- Methodological Answer : Conduct meta-analyses with standardized assays. For example, discrepancies in anticancer activity of triazole-linked piperazines may arise from variations in cell lines (e.g., MCF-7 vs. HeLa) or assay conditions (e.g., incubation time, serum concentration). Validate findings using orthogonal methods like flow cytometry (apoptosis) and Western blotting (protein expression) .

Q. What strategies improve the metabolic stability of 1-phenylpiperazine derivatives?

- Methodological Answer : Introduce steric hindrance (e.g., isopropyl groups) or replace labile moieties (e.g., esters with amides). For example, 1-[(E)-3-phenyl-2-propenyl]piperazine derivatives modified with bulky substituents show reduced CYP450-mediated oxidation in hepatic microsome assays . Stability under acidic conditions can be tested via HPLC at pH 1.2 (simulated gastric fluid) .

Q. How to design piperazine-based probes for receptor binding studies?

- Methodological Answer : Incorporate radiolabels (³H, ¹⁴C) or fluorescent tags (e.g., BODIPY) at non-critical positions. For dopamine receptor studies, 1-(4-chlorophenyl)piperazine derivatives tagged with ¹²⁵I showed nanomolar affinity in competitive binding assays. Validate specificity using knockout cell lines or receptor antagonists .

Key Considerations

- Contradictory Evidence : While fluorobenzyl derivatives show promise in vitro , their pharmacokinetic profiles (e.g., low oral bioavailability) may limit in vivo efficacy .

- Unreliable Sources : Commercial platforms like BenchChem lack peer-reviewed validation; prioritize data from PubChem, ACS journals, or institutional repositories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.